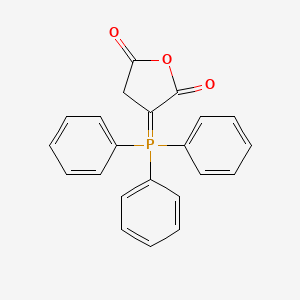

2-(Triphenylphosphoranylidene)succinic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(triphenyl-λ5-phosphanylidene)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17O3P/c23-21-16-20(22(24)25-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYNGWAHZKOMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238215 | |

| Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906-65-0 | |

| Record name | (Triphenylphosphoranylidene)succinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 906-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(triphenylphosphoranylidene)succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIPHENYLPHOSPHORANYLIDENE)SUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85UZS3DN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(triphenylphosphoranylidene)succinic Anhydride: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive examination of 2-(triphenylphosphoranylidene)succinic anhydride (CAS No. 906-65-0), a pivotal reagent in modern organic synthesis. We will delve into its unique molecular architecture, exploring the interplay between the phosphonium ylide and the succinic anhydride moiety that dictates its stability and reactivity. This document offers an in-depth analysis of its spectroscopic signature, synthesis, and core applications, particularly its role as a stabilized Wittig reagent. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the capabilities of this versatile synthetic building block.

Introduction: The Duality of a Stabilized Ylide

This compound is a compound of significant interest in organic chemistry, belonging to the class of phosphonium ylides. These species are characterized by a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom, making them potent nucleophiles.[1] What distinguishes this particular molecule is that it is a "stabilized ylide." The presence of two electron-withdrawing carbonyl groups on the succinic anhydride ring delocalizes the negative charge from the ylidic carbon, thereby increasing the compound's stability and moderating its reactivity compared to unstabilized ylides like methylenetriphenylphosphorane.[2][3]

This inherent stability makes the compound easier to handle and often leads to higher stereoselectivity (favoring E-alkenes) in Wittig reactions.[3] Its applications are extensive, serving as a crucial reagent in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[4]

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 3-(triphenyl-λ5-phosphanylidene)oxolane-2,5-dione.[5] Its structure is a fascinating amalgamation of a five-membered succinic anhydride ring and a bulky triphenylphosphoranylidene group.

-

The Ylidic Bond: The core of its reactivity lies in the P=C double bond, which is more accurately represented as a resonance hybrid of two forms: the ylide form (Ph₃P⁺-C⁻) and the ylene form (Ph₃P=C). The electron-withdrawing carbonyl groups of the anhydride ring pull electron density away from the carbanion, stabilizing the ylide form through resonance. This delocalization is the cornerstone of its "stabilized" nature.

-

Conformational Constraints: The cyclic nature of the anhydride ring imposes significant conformational rigidity on the molecule.[6][7] This fixed geometry plays a crucial role in the stereochemical outcomes of its reactions.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 906-65-0 | [4][5][8] |

| Molecular Formula | C₂₂H₁₇O₃P | [4][9] |

| Molecular Weight | 360.34 g/mol | [4][9] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 167 °C (decomposes) | [4][10] |

| IUPAC Name | 3-(triphenyl-λ5-phosphanylidene)oxolane-2,5-dione | [5][8] |

| SMILES | C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1=O | [5][11] |

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies, particularly ¹H, ¹³C, and ³¹P, are indispensable for elucidating the compound's constrained conformation in solution.[6][7]

-

¹H NMR: The spectrum is dominated by signals from the phenyl protons, typically appearing as complex multiplets in the aromatic region (approx. 7.4-7.8 ppm). The protons on the succinic anhydride ring appear as a multiplet, with their exact chemical shift and coupling influenced by the solvent and the rigid conformation.[13]

-

¹³C NMR: Key signals include those for the carbonyl carbons of the anhydride (highly deshielded), the aromatic carbons of the triphenylphosphine group, and importantly, the ylidic carbon (C=P). The chemical shift of the ylidic carbon provides direct evidence of the electronic environment and the degree of charge delocalization.

-

³¹P NMR: A single resonance is typically observed, and its chemical shift is characteristic of phosphonium ylides. This technique is highly sensitive to the electronic environment around the phosphorus atom and is a powerful tool for confirming the presence of the phosphorane moiety.

Infrared (IR) Spectroscopy

FTIR spectroscopy is excellent for identifying the key functional groups present in the molecule.[12]

-

Carbonyl (C=O) Stretching: Strong, distinct absorption bands characteristic of an anhydride functional group are observed, typically in the range of 1750-1850 cm⁻¹. The presence of two bands is common for cyclic anhydrides due to symmetric and asymmetric stretching modes.

-

Phosphorus-Phenyl (P-Ph) Vibrations: Absorption bands associated with the P-Ph bonds can be found in the fingerprint region.

-

C=P Ylide Bond: The vibration of the ylidic bond also gives rise to a characteristic absorption, although it can be weaker and coupled with other vibrations.

An Attenuated Total Reflectance (ATR-IR) spectrum is available for this compound, confirming these characteristic features.[14]

Synthesis Protocol and Mechanism

The synthesis of this compound is a well-established procedure involving the reaction of triphenylphosphine with maleic anhydride.[15] This reaction is a classic example of nucleophilic addition to an activated alkene.

Experimental Protocol: Synthesis

-

Reagent Preparation: Dissolve equimolar amounts of triphenylphosphine and maleic anhydride in a suitable aprotic solvent (e.g., dry benzene or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the solution at room temperature. The reaction is typically exothermic, and the product often precipitates out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization if necessary.

-

Drying: Dry the purified product under vacuum to yield the final white to off-white powder.

The logical flow of this synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of the title compound.

Reactivity and Key Applications in Synthesis

The primary utility of this compound is as a stabilized Wittig reagent for the synthesis of alkenes from carbonyl compounds.[3]

The Wittig Reaction Mechanism

The stabilized nature of the ylide dictates its reactivity. It reacts readily with aldehydes but often fails to react with less reactive ketones.[3] The reaction proceeds through a canonical Wittig mechanism.

-

Nucleophilic Attack: The nucleophilic ylidic carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Betaine/Oxaphosphetane Formation: This attack forms a betaine intermediate, which rapidly cyclizes to a four-membered ring intermediate called an oxaphosphetane.

-

Cycloreversion: The oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide as a stable byproduct. The thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this step.

Due to its stability, the intermediates in the reaction pathway have time to equilibrate to the more thermodynamically stable anti-conformation, which ultimately leads to the formation of the (E)-alkene as the major product.

Caption: Generalized mechanism of the Wittig reaction.

Application Example: Synthesis of Aryl Itaconic Acids

A practical application involves the synthesis of biologically active aryl itaconic acids.[16] In a one-pot reaction, this compound is first ring-opened with an alcohol (e.g., methanol) to form a monoester phosphorane. This new ylide is then reacted in situ with a substituted aryl aldehyde. The final step is hydrolysis of the ester and anhydride functionalities to yield the E-configured aryl itaconic acid.[16] This demonstrates the reagent's utility in multi-step, one-pot procedures, which are highly valued for their efficiency.

Conclusion

This compound is a robust and versatile synthetic tool. Its structure, defined by a stabilized phosphonium ylide integrated into a rigid succinic anhydride framework, provides a unique combination of stability and controlled reactivity. A thorough understanding of its spectroscopic properties is key to its effective use and characterization. As a cornerstone of the Wittig reaction, it enables the stereoselective synthesis of E-alkenes, finding widespread application in the construction of complex molecular targets relevant to medicinal chemistry and materials science.

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70183, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C22H17O3P). Retrieved from [Link]

-

Fiveable. (n.d.). Exploring the Mechanism and Applications of Phosphonium Ylides. Retrieved from [Link]

-

Takeda, K., et al. (2017). A Phosphonium Ylide as an Ionic Nucleophilic Catalyst for Primary Hydroxyl Group Selective Acylation of Diols. ACS Catalysis. Retrieved from [Link]

-

Fiveable. (n.d.). Phosphonium Ylides Definition. Retrieved from [Link]

-

ResearchGate. (n.d.). 'H NMR chemical shifts for 2-triphenylphosphonium-2-deuterio succinic acid derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Murphy, P. J., et al. (2015). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. Retrieved from [Link]

-

Poulose, V., et al. (2024). Aryl itaconic acids from aryl aldehydes and triphenylphosphoranylidene)succinic anhydride by a one pot ring opening – Wittig olefination – hydrolysis reaction. Sciforum. Retrieved from [Link]

-

Agh-Atabay, N. M., et al. (1991). Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of (triphenylphosphoranylidene)succinic anhydride (5). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). This compound - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C22H17O3P | CID 70183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pschemicals.com [pschemicals.com]

- 9. scbt.com [scbt.com]

- 10. 906-65-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. PubChemLite - this compound (C22H17O3P) [pubchemlite.lcsb.uni.lu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. sciforum.net [sciforum.net]

A Comprehensive Technical Guide to the Synthesis of 2-(Triphenylphosphoranylidene)succinic Anhydride

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(triphenylphosphoranylidene)succinic anhydride, a stable yet highly versatile phosphonium ylide. The document delineates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the compound's characterization and significant applications in modern organic synthesis. Moving beyond a simple recitation of steps, this guide explains the causal relationships behind the synthetic strategy, ensuring a thorough understanding for researchers aiming to leverage this reagent in complex molecular construction, particularly in pharmaceutical and agrochemical development.[1]

Introduction: The Strategic Importance of Phosphorus Ylides

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone transformation. The Wittig reaction, developed by Georg Wittig in 1954, stands as a paramount achievement in this domain, offering a reliable and versatile method for converting aldehydes and ketones into alkenes.[2] At the heart of this reaction lies the Wittig reagent, a phosphorus ylide (or phosphorane), which is a neutral, dipolar molecule typically prepared from the reaction of triphenylphosphine with an alkyl halide followed by deprotonation.[3][4][5]

The subject of this guide, this compound, is a unique ylide formed not through the traditional alkyl halide route, but via the direct addition of triphenylphosphine to maleic anhydride.[6] This compound serves as a stable, crystalline solid that is an essential building block for creating more complex, reactive phosphoranes and for the synthesis of valuable molecular scaffolds like heterocycles and itaconic acids.[1][6][7] Its stability and ease of handling make it a superior choice over many less stable ylides.[1] This guide will provide the necessary theoretical and practical framework for its successful synthesis and application.

Mechanistic Rationale: The Formation Pathway

The synthesis of this compound is a classic example of nucleophilic phosphine catalysis. The reaction is initiated by the nucleophilic addition of triphenylphosphine to the electron-deficient double bond of maleic anhydride.[8] Unlike the typical formation of a Wittig reagent, this process does not require a strong base for deprotonation, as the intermediate zwitterion readily rearranges to the stable ylide.

The mechanism unfolds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine (a soft nucleophile) attacks one of the sp²-hybridized carbons of the maleic anhydride double bond. This bond is rendered electrophilic by the two adjacent electron-withdrawing carbonyl groups.

-

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient phosphonium enolate, a zwitterionic species with a positive charge on the phosphorus atom and a negative charge delocalized across the enolate system.[8]

-

Intramolecular Proton Transfer: The intermediate undergoes a rapid intramolecular proton transfer from the carbon adjacent to the newly formed C-P bond to the α-carbon of the enolate. This step is thermodynamically driven by the formation of the highly stabilized final ylide product.

-

Stable Ylide Formation: The final product, this compound, is a stabilized ylide where the negative charge on the carbanion is delocalized into the adjacent carbonyl group of the anhydride ring.

This pathway is visually represented in the diagram below.

Caption: Reaction mechanism for the synthesis of the target ylide.

Field-Validated Experimental Protocol

This protocol is based on established and verified procedures for the synthesis of this compound.[6] The self-validating nature of this protocol lies in its straightforward execution and the crystalline nature of the product, which typically precipitates from the reaction mixture in high purity, often obviating the need for complex chromatographic purification.

Materials and Equipment

| Reagents & Materials | Equipment |

| Triphenylphosphine (Ph₃P) | 250 mL Round-bottom flask |

| Maleic Anhydride | Magnetic stirrer and stir bar |

| Acetone (anhydrous) | Reflux condenser |

| Diethyl ether (for washing) | Buchner funnel and filter flask |

| Freshly sublimed maleic anhydride is recommended for best results. | Vacuum source |

| Drying oven or vacuum desiccator |

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |

| Triphenylphosphine | 262.29 | 26.23 | 0.10 | 1.0 |

| Maleic Anhydride | 98.06 | 9.81 | 0.10 | 1.0 |

| Acetone | - | 100 mL | - | - |

| Product (Expected) | 360.35 | ~32.4 g | ~0.09 | ~90% Yield |

Step-by-Step Synthesis Workflow

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 26.23 g (0.10 mol) of triphenylphosphine in 100 mL of anhydrous acetone. Stir the mixture using a magnetic stirrer until all the solid has dissolved.

-

Initiation of Reaction: To this solution, add 9.81 g (0.10 mol) of finely powdered maleic anhydride in one portion. A color change and a slight exotherm may be observed.

-

Reaction Execution: Equip the flask with a reflux condenser and stir the mixture vigorously at room temperature. The product will begin to precipitate as a white solid, typically within 30-60 minutes.

-

Completion and Isolation: Continue stirring for a total of 2-3 hours to ensure the reaction goes to completion. After this period, cool the flask in an ice bath for 30 minutes to maximize product precipitation.

-

Filtration: Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with two small portions of cold acetone, followed by two portions of diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the product under vacuum or in a drying oven at 50-60 °C to a constant weight. The resulting this compound should be a fine, white crystalline powder.

Safety and Handling

-

Hazard Profile: The target compound is classified as a skin, eye, and respiratory irritant.

-

Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

-

Appearance: White crystalline solid.

-

Molecular Formula: C₂₂H₁₇O₃P[9]

-

Melting Point: 167 °C (with decomposition)[1]

-

Spectroscopic Analysis:

-

¹H, ¹³C, and ³¹P NMR Spectroscopy: These techniques are crucial for confirming the structure. The spectra reveal characteristic signals for the phenyl protons, the succinic anhydride backbone, and a distinctive downfield shift for the phosphorus atom, confirming the ylide structure.[11][12]

-

FTIR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the anhydride carbonyl groups (typically around 1750-1850 cm⁻¹) and the P-Ph bonds.[10][13]

-

Synthetic Utility and Downstream Applications

While this compound is a stable ylide, it exhibits low reactivity in direct Wittig reactions with many common aldehydes and ketones.[6] Its primary value lies in its role as a stable precursor to more reactive Wittig reagents.

The anhydride ring can be readily opened by nucleophiles, such as alcohols, to generate new, highly functionalized phosphoranes. For instance, reaction with methanol in the presence of a base like sodium methoxide opens the ring to form a methyl ester phosphorane.[6][7] This newly formed ylide is significantly more reactive and can readily engage in Wittig olefination reactions with a wide range of aryl aldehydes to produce aryl itaconic acids, which are valuable intermediates in medicinal chemistry.[6][7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bdmaee.net [bdmaee.net]

- 6. mdpi.com [mdpi.com]

- 7. Sciforum : Event management platform [sciforum.net]

- 8. Ph 3 P-mediated decarboxylative ring-opening of maleic anhydride by thiolic compounds: formation of two carbon–sulfur bonds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00294B [pubs.rsc.org]

- 9. This compound | C22H17O3P | CID 70183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. This compound(906-65-0) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(906-65-0)IR [m.chemicalbook.com]

An In-depth Technical Guide to 2-(Triphenylphosphoranylidene)succinic Anhydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Triphenylphosphoranylidene)succinic anhydride, a stable phosphorus ylide, is a versatile reagent in organic synthesis, primarily recognized for its role in the Wittig reaction to form carbon-carbon double bonds. Its unique structure, combining the reactivity of a phosphorus ylide with the functionality of a cyclic anhydride, makes it a valuable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical research and development.

Core Properties and Identification

This unique identifier is crucial for unequivocally identifying this compound in databases and chemical inventories.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₇O₃P | [2][3][4] |

| Molecular Weight | 360.34 g/mol | [2][3][4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 167 °C (decomposes) | [3] |

| Solubility | Data not readily available. |

Synthesis of this compound

Caption: Synthesis of the target compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR studies have been conducted on this compound and its derivatives.[6][7]

-

¹H NMR: In CDCl₃, the methylene protons of the succinic anhydride ring (3-CH₂) appear as a singlet at approximately 3.19 ppm. The weak coupling to the phosphorus atom is a key characteristic. The phenyl protons typically resonate in the aromatic region between 7.4 and 7.8 ppm.[8]

-

¹³C NMR: The carbonyl carbons of the anhydride ring are observed downfield, and the ylidic carbon (C=P) shows a characteristic chemical shift.

-

³¹P NMR: The phosphorus-31 nucleus gives a distinct signal that is highly sensitive to its chemical environment, providing a valuable tool for characterizing the ylide.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the phosphorus ylide moiety, which acts as a potent nucleophile.

The Wittig Reaction

The cornerstone of this reagent's utility is the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.

Caption: The Wittig Reaction Mechanism.

Reactions with Other Nucleophiles

The anhydride ring of this compound is susceptible to nucleophilic attack. For instance, alcohols can ring-open the anhydride to form the corresponding monoester. This reactivity can be strategically employed in one-pot reaction sequences.

Applications in Organic Synthesis and Drug Development

The ability to form exocyclic double bonds makes this compound a valuable reagent in the synthesis of complex molecules, including those with potential biological activity.[5] While specific examples of marketed drugs synthesized using this reagent are not prominently documented, its application in the synthesis of bioactive scaffolds is an active area of research.

Experimental Protocol: One-Pot Synthesis of Aryl Itaconic Acids

This protocol, adapted from the work of Poulose et al., demonstrates a practical application of this compound in a one-pot, multi-step synthesis.[7]

Objective: To synthesize E-configured aryl itaconic acids from aryl aldehydes.

Materials:

-

This compound

-

Aryl aldehyde

-

Methanol

-

Sodium methoxide

-

Aqueous sodium hydroxide

Procedure:

-

Ring Opening: this compound is ring-opened with methanol to generate methyl (triphenylphosphoranylidene)succinate in situ.

-

Wittig Olefination: The newly formed phosphorane is reacted with an aryl aldehyde.

-

Hydrolysis: The resulting methyl aryl itaconate is subsequently hydrolyzed with aqueous sodium hydroxide to yield the final aryl itaconic acid.

Caption: Workflow for Aryl Itaconic Acid Synthesis.

Safety and Handling

This compound is classified as an irritant.[8]

Hazard Statements:

Precautionary Measures:

-

P261: Avoid breathing dust.[6]

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information before handling this compound.[9]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its well-defined reactivity, particularly in the Wittig reaction, combined with the potential for further functionalization through its anhydride moiety, makes it a valuable asset in the synthetic chemist's toolbox. While its direct application in the synthesis of currently marketed pharmaceuticals is not widely reported, its utility in constructing key structural motifs suggests its continued importance in the discovery and development of new chemical entities.

References

-

GHS 11 (Rev.11) SDS Word 下载CAS: 906-65-0 Name: this compound. XiXisys. [Link]

-

This compound | C22H17O3P | CID 70183. PubChem. [Link]

-

Scheme 1. Preparation of (triphenylphosphoranylidene)succinic anhydride (5)[10]. ResearchGate. [Link]

-

Aryl itaconic acids from aryl aldehydes and triphenylphosphoranylidene)succinic anhydride by a one pot ring opening – Wittig olefination – hydrolysis reaction. Sciforum. [Link]

-

succinic anhydride. Organic Syntheses Procedure. [Link]

-

This compound. Gsrs. [Link]

-

What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? ResearchGate. [Link]

-

THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide. [Link]

-

Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Organic Syntheses Procedure. [Link]

-

preparation of succinic anhydride - Sciencemadness Discussion Board. [Link]

-

Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. ResearchGate. [Link]

-

Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. INIS-IAEA. [Link]

Sources

- 1. pjsir.org [pjsir.org]

- 2. scbt.com [scbt.com]

- 3. 2-(三苯基亚磷基)丁二酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Electrophilic Reactions in Phosphorus Chemistry | MDPI [mdpi.com]

A Comprehensive Technical Guide to 3-(Triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione, a versatile phosphorane ylide. Commonly known as 2-(triphenylphosphoranylidene)succinic anhydride, this reagent is a cornerstone in modern organic synthesis, particularly for the construction of complex molecular architectures. This document elucidates its nomenclature, synthesis, and physicochemical properties, and offers a detailed examination of its reactivity, with a focus on the Wittig reaction and its applications in the synthesis of bioactive molecules. Detailed, field-tested protocols are provided to enable researchers to confidently and effectively utilize this powerful synthetic tool.

Introduction and Nomenclature

3-(Triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione is a stable phosphorus ylide that has garnered significant attention in the field of organic chemistry. Its structure features a triphenylphosphine moiety attached to a succinic anhydride ring, rendering it a valuable reagent for the olefination of carbonyl compounds.

While commonly referred to by its semi-systematic name, this compound, its definitive IUPAC name is 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione [1]. This nomenclature accurately describes the structure, indicating the triphenylphosphoranylidene group at the 3-position of the oxolane-2,5-dione (succinic anhydride) ring. For clarity and consistency, the IUPAC name will be used throughout this guide.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione[1] |

| Common Name | This compound[2][3][4][5] |

| CAS Number | 906-65-0[1][2][3][4][5] |

| Molecular Formula | C₂₂H₁₇O₃P[1][2][3][4][5] |

| Molecular Weight | 360.34 g/mol [2][4][5] |

| Appearance | White to off-white powder[2] |

| Melting Point | 167 °C (decomposes)[2][5] |

Synthesis and Characterization

The synthesis of 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione is a straightforward and efficient process, typically achieved through the reaction of triphenylphosphine with maleic anhydride[6][7]. This reaction proceeds via a nucleophilic attack of the phosphine on one of the carbonyl carbons of the anhydride, followed by a rearrangement.

Synthetic Protocol: Preparation from Triphenylphosphine and Maleic Anhydride

This protocol is adapted from established literature procedures[6][7].

Materials:

-

Triphenylphosphine (PPh₃)

-

Maleic anhydride, freshly sublimated

-

Acetone, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous acetone.

-

To this solution, add freshly sublimated maleic anhydride (1.0 eq).

-

Stir the reaction mixture at room temperature. The product will begin to precipitate as a white solid.

-

After stirring for 2-4 hours, collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione as a white to off-white powder.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetone is crucial to prevent the hydrolysis of maleic anhydride and the product.

-

Freshly Sublimated Maleic Anhydride: Sublimation purifies the maleic anhydride, removing any maleic acid that may have formed due to hydrolysis, which could lead to side reactions.

-

Stirring at Room Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature without the need for heating.

Spectroscopic Characterization

The structure of 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione can be unequivocally confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the carbonyl groups of the anhydride ring, typically in the region of 1750-1850 cm⁻¹. The P-Ph bonds will also show characteristic absorptions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show multiplets in the aromatic region (typically 7.4-7.8 ppm) corresponding to the protons of the three phenyl groups on the phosphorus atom. The protons on the succinic anhydride ring will appear as a multiplet in the aliphatic region.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbons, the carbon bearing the phosphorane, and the carbons of the phenyl groups.

-

³¹P NMR: A single resonance is expected in the ³¹P NMR spectrum, characteristic of a phosphorus ylide.

-

The Wittig Reaction with Cyclic Anhydrides: A Mechanistic Overview

The reaction of stabilized phosphorus ylides, such as 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione, with cyclic anhydrides is a powerful method for the synthesis of enol-lactones[8]. The mechanism of this transformation is more complex than the standard Wittig reaction with aldehydes and ketones and is believed to proceed through an acyclic intermediate[1][2].

Caption: Generalized mechanism of the Wittig reaction with a cyclic anhydride.

The initial step involves a reversible nucleophilic attack of the ylide on one of the carbonyl groups of the anhydride to form an acyclic phosphonium salt intermediate[2]. This intermediate can be observed by NMR spectroscopy. The subsequent, irreversible intramolecular cyclization leads to the formation of the enol-lactone and triphenylphosphine oxide[8]. The stereochemical outcome of the reaction is determined during or after this cyclization step[1].

Application in Drug Development: Synthesis of Aryl Itaconic Acids

Aryl itaconic acids are a class of compounds that have shown promising biological activities, including antibacterial properties[9][10]. The synthesis of these molecules can be efficiently achieved using 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione in a one-pot, three-step sequence involving ring-opening, Wittig olefination, and hydrolysis[9].

Experimental Workflow: One-Pot Synthesis of Aryl Itaconic Acids

Caption: Workflow for the one-pot synthesis of aryl itaconic acids.

Detailed Protocol: Synthesis of (E)-2-(Aryl)methylenebutane-1,4-dioic Acid

This protocol is a generalized procedure based on the work of Poulose et al.[9][11].

Materials:

-

3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione

-

Methanol (MeOH), anhydrous

-

Substituted aryl aldehyde

-

Sodium methoxide (NaOMe)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Ring Opening: In a round-bottom flask, stir 3-(triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione (1.0 eq) in anhydrous methanol at room temperature for approximately 10 hours. This results in the formation of the corresponding methyl ester phosphorane.

-

Wittig Olefination: Cool the resulting solution to 0 °C. Add sodium methoxide (1.05 eq) followed immediately by the substituted aryl aldehyde (1.0 eq). Allow the mixture to warm to room temperature and stir for 1.5 hours, then reflux for 6 hours.

-

Hydrolysis: Cool the reaction mixture to room temperature and add a solution of aqueous sodium hydroxide. Stir the mixture at 65 °C for 3 hours.

-

Work-up and Isolation: a. After cooling, acidify the reaction mixture with aqueous hydrochloric acid to a pH of approximately 1-2. b. Extract the aqueous phase with dichloromethane. c. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aryl itaconic acid. d. The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validating System and Causality:

-

One-Pot Procedure: This approach is highly efficient as it avoids the isolation of intermediates, which can be sensitive.

-

In Situ Formation of the Reactive Ylide: The ring-opening with methanol followed by the addition of a base generates the more reactive ester-stabilized ylide in situ, which readily undergoes the Wittig reaction with the aryl aldehyde[9]. The parent anhydride is often unreactive towards aryl aldehydes under these conditions[9].

-

Hydrolysis: The final hydrolysis step converts the resulting ester to the desired dicarboxylic acid.

Table 2: Representative Yields for Aryl Itaconic Acid Synthesis

| Aryl Aldehyde Substituent | Product | Yield (%) |

| 4-Methoxy | (E)-2-(4-methoxybenzylidene)butanedioic acid | ~70-80% |

| 2,5-Dimethoxy | (E)-2-(2,5-dimethoxybenzylidene)butanedioic acid | ~65-75% |

| 4-Nitro | (E)-2-(4-nitrobenzylidene)butanedioic acid | ~75-85% |

| (Yields are approximate and based on literature reports; they may vary depending on the specific reaction conditions and scale.) |

Conclusion

3-(Triphenyl-λ⁵-phosphanylidene)oxolane-2,5-dione is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its straightforward synthesis and stability, coupled with its unique reactivity in the Wittig reaction, make it an invaluable tool for the construction of complex molecules, including those with significant biological activity. The protocols and mechanistic insights provided in this guide are intended to empower researchers in academia and industry to leverage the full potential of this important synthetic building block.

References

-

Kayser, M. M., & Hooper, D. L. (1992). Mechanism of Wittig reaction with cyclic anhydrides. Canadian Journal of Chemistry, 70(7), 1985-1994. [Link]

-

Kayser, M. M., Hatt, K. L., Yu, H., & Hooper, D. L. (1993). On the mechanism of Wittig reactions with cyclic anhydrides. II. Canadian Journal of Chemistry, 71(7), 1010-1019. [Link]

-

P&S Chemicals. This compound. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

PubChem. This compound. [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

-

Poulose, V., Almheiri, S., Alwahedi, N., Alzeyoudi, A., Aghaei, M., Gopi, S., & Thiemann, T. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Molecules, 29(1), 123. [Link]

-

Abell, A. D., & Massy-Westropp, R. A. (1982). Aspects of the mechanism of the Wittig reaction between cyclic anhydrides and stabilized phosphoranes. Australian Journal of Chemistry, 35(10), 2077-2087. [Link]

-

ResearchGate. Scheme 1. Preparation of (triphenylphosphoranylidene)succinic anhydride (5)[9]. [Link]

-

SpectraBase. This compound. [Link]

-

ResearchGate. Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. [Link]

-

ResearchGate. Itaconic acid (1) and (E/Z)-phenyl itaconic acid. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 5(1), 1-5. [Link]

-

ResearchGate. Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Triphenylphosphoranylidene)succinic Anhydride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Triphenylphosphoranylidene)succinic anhydride is a versatile reagent in organic synthesis, valued for its unique reactivity in creating complex molecular architectures. As a stabilized phosphorus ylide, its utility in Wittig-type reactions and as a precursor to various heterocyclic compounds makes it a molecule of significant interest to the scientific community. A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the molecular framework. This guide offers a detailed analysis of the ¹H and ¹³C NMR data for this compound, grounded in established scientific principles and experimental evidence.

The Structural Landscape: A Spectroscopic Perspective

The molecular structure of this compound presents a fascinating interplay of electronic and steric effects. The electron-withdrawing succinic anhydride ring and the electron-donating triphenylphosphoranylidene moiety create a unique electronic environment that is reflected in its NMR spectra.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides a clear fingerprint of the molecule's non-aromatic portion. The constrained nature of the anhydride ring influences the conformation and, consequently, the chemical shifts and coupling constants of the methylene protons.[1][2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-CH₂ | 3.187 | s | - |

| PPh₃ | 7.4-7.8 | m | - |

Table 1: ¹H NMR data for this compound in CDCl₃.[3]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum offers a detailed view of the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, with the ylidic carbon and the carbonyl carbons being particularly noteworthy.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 43.8 |

| C-3 | 33.5 |

| C-4 (C=O) | 172.1 |

| C-1' (ipso-Ph) | 126.1 (d, ¹JPC = 92.5 Hz) |

| C-2',6' (ortho-Ph) | 133.5 (d, ²JPC = 10.0 Hz) |

| C-3',5' (meta-Ph) | 128.9 (d, ³JPC = 12.5 Hz) |

| C-4' (para-Ph) | 132.3 (d, ⁴JPC = 3.0 Hz) |

| C=O (anhydride) | 175.8 |

Table 2: ¹³C NMR data for this compound in CDCl₃.

Scientific Integrity & Logic: Interpreting the Spectra

Expertise & Experience: The "Why" Behind the Data

The simplicity of the ¹H NMR spectrum, particularly the singlet observed for the 3-CH₂ protons, is a key structural indicator.[3] In a flexible system, one might expect a more complex splitting pattern due to diastereotopicity. However, the constrained five-membered anhydride ring locks the C2-C3 bond in a synclinal conformation.[3] This specific geometry results in a dihedral angle that leads to a very weak coupling between the phosphorus atom and the 3-CH₂ protons, causing the signal to appear as a singlet.[3]

The aromatic region of the ¹H NMR spectrum typically shows a complex multiplet for the fifteen protons of the three phenyl groups.

In the ¹³C NMR spectrum, the ylidic carbon (C-2) resonates at a characteristically upfield chemical shift for a carbon involved in a P=C bond. The most striking feature is the large one-bond coupling constant (¹JPC) for the ipso-carbon of the phenyl rings, a hallmark of a direct bond to a phosphorus atom. The two-, three-, and four-bond couplings to the other phenyl carbons provide further structural confirmation. The downfield chemical shifts of the carbonyl carbons are as expected for carbons in a high oxidation state and part of an electron-withdrawing anhydride system.

Trustworthiness: A Self-Validating System

The presented NMR data forms a cohesive and self-validating picture of the molecule's structure. The number of signals in both ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons in the molecule. The observed multiplicities and coupling constants in the ¹³C spectrum are consistent with the established principles of phosphorus-carbon coupling.

Authoritative Grounding & Comprehensive References

The interpretation of the NMR data is grounded in fundamental principles of NMR spectroscopy and supported by peer-reviewed scientific literature. The specific data for this compound is directly sourced from the detailed structural analysis performed by Blasko et al.[1][2]

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Step 1: Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal and a reference peak (e.g., residual CHCl₃).

Step 3: ¹H NMR Acquisition

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

Step 4: ¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger spectral width (e.g., 200-220 ppm) is required to cover the range of carbon chemical shifts.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be necessary (hundreds to thousands) to obtain a good spectrum.

-

A relaxation delay of 2-5 seconds is recommended.

Visualization of Key Structural Features

To visually represent the molecular structure and the key atoms for NMR analysis, the following diagram is provided.

Caption: Molecular structure of this compound with key atoms highlighted for NMR analysis.

References

- Blasko, A., & Bruice, T. C. (1995). Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. Journal of the Chemical Society, Perkin Transactions 2, (4), 643-651.

-

ResearchGate. (n.d.). Table 1 H NMR chemical shifts and coupling constants for anhydride (1)... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A Synthesis and Multinuclear NMR Study of New β -Phosphorus Ylides and Their Palladium (II) Complexes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). H NMR chemical shifts for 2-triphenylphosphonium-2-deuterio succinic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. Retrieved from [Link]

-

RSC Publishing. (n.d.). Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C22H17O3P). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

Sources

Unveiling the Dynamic World of Pentacoordination: An In-depth Technical Guide to the ³¹P NMR Spectroscopic Analysis of Phosphoranes

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure and dynamics is paramount. Phosphoranes, with their pentacoordinate phosphorus center, represent a fascinating and crucial class of compounds, often implicated as intermediates in vital biochemical reactions and serving as versatile reagents in organic synthesis. Their unique trigonal bipyramidal (TBP) or square pyramidal (SP) geometries, and the low energy barrier for intramolecular ligand exchange, present a significant analytical challenge. Among the arsenal of spectroscopic techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct tool for the characterization of these fluxional molecules.

This guide provides a comprehensive exploration of the principles and applications of ³¹P NMR spectroscopy for the analysis of phosphoranes. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

The Heart of the Matter: The ³¹P Nucleus and the Phosphorane Structure

The phosphorus-31 nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive for NMR experiments.[1][2] This intrinsic property allows for the acquisition of high-quality spectra in a reasonable timeframe, even for samples with moderate concentrations.

Phosphoranes typically adopt a trigonal bipyramidal geometry, with two axial and three equatorial ligands. This structural arrangement is not static. A low-energy intramolecular exchange process known as Berry pseudorotation allows for the rapid interchange of axial and equatorial ligands, a phenomenon that profoundly influences their ³¹P NMR spectra.[3]

Decoding the ³¹P NMR Spectrum of Phosphoranes: Chemical Shifts and Coupling Constants

The chemical environment of the phosphorus nucleus is exquisitely sensitive to its substituents and geometry, resulting in a wide range of chemical shifts (δ) in the ³¹P NMR spectrum. For phosphoranes, these shifts typically appear in a distinct upfield region compared to more common tetracoordinate phosphorus compounds like phosphates and phosphonates.

Chemical Shifts (δ): A Window into Electronic and Structural Features

The ³¹P chemical shifts of phosphoranes are generally found in the range of -5 to -130 ppm relative to the external standard of 85% H₃PO₄.[4] This upfield shift is a hallmark of pentacoordination. The precise chemical shift is influenced by a multitude of factors:

-

Electronegativity of Substituents: More electronegative substituents attached to the phosphorus atom generally cause a shift to a higher field (more negative ppm values). For instance, fluorophosphoranes exhibit some of the most upfield chemical shifts.

-

Nature of the Substituents: The type of atoms directly bonded to the phosphorus (e.g., oxygen, carbon, nitrogen, halogens) and their electronic properties (e.g., alkyl, aryl, alkoxy) significantly impact the chemical shift. Aromatic rings attached to phosphorus can influence the magnetic properties of the nucleus.[4]

-

Geometry: While the trigonal bipyramidal geometry is most common, distortions towards a square pyramidal structure can affect the electronic environment around the phosphorus and thus its chemical shift.

| Class of Phosphorane | Substituents | Typical ³¹P Chemical Shift Range (ppm) |

| Oxyphosphoranes | Alkoxy, Aryloxy | -5 to -85 |

| Fluorophosphoranes | Fluorine | -20 to -150 |

| Alkyl/Aryl Phosphoranes | Alkyl, Aryl | -10 to -90 |

| Spirophosphoranes | Cyclic systems | -20 to -100 |

This table provides general ranges, and specific values can vary significantly based on the exact substitution pattern and molecular geometry.

Coupling Constants (J): Unraveling Connectivity

Spin-spin coupling between the ³¹P nucleus and other NMR-active nuclei provides invaluable information about the bonding framework of the phosphorane. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei, their dihedral angle, and the hybridization of the involved atoms.

-

One-Bond Couplings (¹J): These are the largest coupling constants and are observed between phosphorus and directly attached nuclei.

-

¹J(P-H): Typically in the range of 500-1100 Hz.

-

¹J(P-F): Very large, often between 700 and 1200 Hz.[5]

-

¹J(P-C): Generally in the range of 40-200 Hz.

-

-

Two-Bond Couplings (²J): These couplings are transmitted through two bonds (P-X-Y) and are smaller than one-bond couplings.

-

²J(P-C-H): Typically 0-30 Hz.

-

²J(P-O-C): Usually in the range of 5-20 Hz.

-

-

Three-Bond Couplings (³J): These long-range couplings are sensitive to the dihedral angle between the coupled nuclei, following a Karplus-type relationship.

-

³J(P-O-C-H): Generally 0-20 Hz.

-

The Dynamic Dance of Ligands: Probing Berry Pseudorotation with Variable Temperature (VT) NMR

One of the most powerful applications of ³¹P NMR in phosphorane chemistry is the study of their fluxional behavior, primarily the Berry pseudorotation. At room temperature, this exchange is often rapid on the NMR timescale, leading to the observation of a single, averaged ³¹P NMR signal for all ligands of the same type, even if they occupy chemically distinct axial and equatorial positions.

By lowering the temperature, the rate of this exchange can be slowed down. As the temperature decreases, the single peak will broaden, eventually decoalescing into separate signals corresponding to the distinct axial and equatorial environments. This dynamic process can be visualized as follows:

Caption: Variable temperature ³¹P NMR of a fluxional phosphorane.

The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc) . This value, along with the frequency difference (Δν) between the signals in the slow exchange limit, can be used to calculate the free energy of activation (ΔG‡) for the Berry pseudorotation process, providing crucial kinetic information about the stability of the phosphorane structure.

Experimental Protocol: Determination of Activation Energy for Berry Pseudorotation

-

Sample Preparation: Dissolve a known concentration of the phosphorane in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂).

-

Initial ³¹P NMR Spectrum: Acquire a standard proton-decoupled ³¹P NMR spectrum at room temperature to identify the chemical shift of the phosphorane.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 5-10 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.

-

Identify Coalescence and Slow-Exchange Regimes: Observe the changes in the lineshape of the phosphorane signal. Note the coalescence temperature (Tc) where the distinct signals merge. Continue to lower the temperature until the slow-exchange regime is reached, where two or more sharp, well-resolved signals are observed.

-

Data Analysis:

-

Measure the frequency difference (Δν in Hz) between the exchanging signals at a temperature well below Tc in the slow-exchange limit.

-

The rate constant (k) at the coalescence temperature can be estimated using the equation: k = (π * Δν) / √2

-

The free energy of activation (ΔG‡) can then be calculated using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

A more rigorous analysis involves a full lineshape analysis at multiple temperatures, which can provide more accurate activation parameters (ΔH‡ and ΔS‡).[6][7]

Practical Considerations for High-Quality ³¹P NMR Analysis of Phosphoranes

To ensure the acquisition of reliable and reproducible data, several practical aspects of the experimental setup must be carefully considered.

Caption: A streamlined workflow for ³¹P NMR analysis.

-

Sample Preparation: Phosphoranes can be sensitive to moisture and air. Therefore, samples should be prepared under an inert atmosphere (e.g., in a glovebox) using dry, degassed deuterated solvents.[8]

-

Choice of Solvent: The solvent should be inert to the phosphorane and have a low freezing point if variable temperature studies are planned. Common choices include CDCl₃, CD₂Cl₂, toluene-d₈, and THF-d₈.

-

Acquisition Parameters:

-

Proton Decoupling: For routine analysis, broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³P couplings, resulting in sharp singlets for each unique phosphorus environment.

-

Pulse Width: A calibrated 90° pulse should be used for quantitative analysis to ensure uniform excitation across the spectral width.

-

Relaxation Delay (d1): The delay between pulses should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei to ensure full relaxation and accurate integration for quantitative measurements.[2]

-

Number of Scans: The number of scans will depend on the concentration of the sample. Due to the high sensitivity of the ³¹P nucleus, a sufficient signal-to-noise ratio can often be achieved with a moderate number of scans.

-

Applications in Drug Development and Beyond

The ability of ³¹P NMR to provide detailed structural and dynamic information makes it an indispensable tool in various fields:

-

Drug Development: Many biologically active molecules and prodrugs contain phosphorus. ³¹P NMR can be used to study the mechanism of action of phosphorus-containing drugs, their metabolic fate, and their interactions with biological targets. It is also a valuable tool for quality control and purity assessment of active pharmaceutical ingredients (APIs).[2][9]

-

Reaction Monitoring: The simplicity and high resolution of ³¹P NMR spectra make it an excellent technique for monitoring the progress of chemical reactions involving phosphoranes, allowing for the identification of intermediates and the determination of reaction kinetics.

-

Catalysis: Phosphoranes and related phosphorus compounds are widely used as ligands in catalysis. ³¹P NMR is crucial for characterizing these ligands and their metal complexes, and for understanding the catalytic cycle.

Conclusion

³¹P NMR spectroscopy offers a powerful and direct lens through which to view the intricate world of phosphoranes. Its sensitivity to the local electronic and structural environment of the phosphorus nucleus, combined with the ability to probe dynamic processes like Berry pseudorotation, provides a wealth of information that is often difficult to obtain by other analytical techniques. By understanding the fundamental principles of ³¹P NMR and adhering to rigorous experimental protocols, researchers can confidently characterize these fascinating pentacoordinate phosphorus compounds, accelerating discovery and innovation in drug development, organic synthesis, and beyond.

References

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Oldfield, E. (2002). 31P NMR Chemical Shifts in Hypervalent Oxyphosphoranes and Polymeric Orthophosphates. The Journal of Physical Chemistry B, 106(23), 5837-5850. Retrieved from [Link]

-

Cherepanov, A. V., & de Groot, H. J. M. (2008). Reply to Hengge: On the 31P chemical shifts of the phosphorane compounds. Proceedings of the National Academy of Sciences, 105(41), E85. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Urbanczyk-Lipkowska, Z., & Gessner, V. H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158. Retrieved from [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2024, February 2). [Video]. YouTube. Retrieved from [Link]

-

Zhang, Q., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(5), 1085. Retrieved from [Link]

-

Sychrovský, V., et al. (2013). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Physical Chemistry Chemical Physics, 15(26), 10920-10933. Retrieved from [Link]

-

Chem-Space. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Wang, Y., et al. (2006). 31P NMR Study on Some Phosphorus-Containing Compounds. Chinese Journal of Chemistry, 24(1), 117-120. Retrieved from [Link]

-

Cade-Menun, B. J. (2015). Solution Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy of Soils from 2005 to 2013: A Review of Sample Preparation and Experimental Parameters. Soil Science Society of America Journal, 79(1), 1-16. Retrieved from [Link]

- Gorenstein, D. G. (Ed.). (1984).

-

Belenguer, A., et al. (2023). Systematic review of 31P-magnetic resonance spectroscopy studies of brain high energy phosphates and membrane phospholipids in aging and Alzheimer's disease. Frontiers in Aging Neuroscience, 15, 1186714. Retrieved from [Link]

-

Cade-Menun, B. J. (2017). Characterizing Phosphorus in Environmental and Agricultural Samples by 31P Nuclear Magnetic Resonance Spectroscopy. Talanta, 165, 424-437. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Sinnaeve, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(27), 8031-8040. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Retrieved from [Link]

-

Le, T., & Stelzer, A. C. (2011). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 133(42), 16949-16957. Retrieved from [Link]

-

Asatryan, R., et al. (2017). Revisiting the Polytopal Rearrangements in Penta-Coordinate d7-Metallocomplexes: Modified Berry Pseudorotation, Octahedral Switch, and Butterfly Isomerization. Inorganic Chemistry, 56(14), 8048-8059. Retrieved from [Link]

-

University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16: Multinuclear. Retrieved from [Link]

-

Gschwend, H. W. (1970). A novel approach to the determination of activation energies by nuclear magnetic spectroscopy. Journal of the Chemical Society B: Physical Organic, 8, 1543-1546. Retrieved from [Link]

-

Akitt, J. W., & Greenwood, N. N. (1987). Phosphato complexes of beryllium(II): A 31P and 9Be nuclear magnetic resonance study. Journal of the Chemical Society, Dalton Transactions, (5), 1141-1146. Retrieved from [Link]

-

Dayie, K. T., & Bax, A. (1997). Phosphorus-31 Transverse Relaxation Rate Measurements by NMR Spectroscopy: Insight into Conformational Exchange Along the Nucleic Acid Backbone. Journal of the American Chemical Society, 119(34), 8078-8082. Retrieved from [Link]

-

Greiner, J. V., et al. (2018). Quantitation of Resonances in Biological 31P NMR Spectra via Principal Component Analysis: Potential and Limitations. Journal of Analytical & Bioanalytical Techniques, 9(3), 1-8. Retrieved from [Link]

Sources

- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. colorado.edu [colorado.edu]

- 7. A novel approach to the determination of activation energies by nuclear magnetic spectroscopy - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to 2-(Triphenylphosphoranylidene)succinic Anhydride: Properties, Synthesis, and Reactivity

Introduction

2-(Triphenylphosphoranylidene)succinic anhydride, a stable phosphorus ylide, stands as a versatile and valuable reagent in the arsenal of synthetic organic chemists. Its unique structural amalgamation of a succinic anhydride moiety and a triphenylphosphoranylidene group confers upon it a distinct reactivity profile, rendering it a key player in the construction of complex molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of this reagent, offering practical insights for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, storage, and application in chemical synthesis.

Physical Properties

This compound is typically encountered as a white to off-white crystalline powder.[1] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 906-65-0 | [2][3] |

| Molecular Formula | C₂₂H₁₇O₃P | [2][4] |

| Molecular Weight | 360.34 g/mol | [2][4] |

| Melting Point | 167 °C (decomposes) | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | While quantitative solubility data in common organic solvents is not readily available in the literature, its structure suggests it is likely soluble in polar aprotic solvents like dichloromethane, chloroform, and tetrahydrofuran (THF), and sparingly soluble in nonpolar solvents like hexanes. The solubility of its precursors, triphenylphosphine and succinic anhydride, in various organic solvents can offer some guidance.[5][6][7] | N/A |

The crystal structure of the tetrahydrofuran monosolvate of this compound reveals a nearly planar succinic anhydride ring.[8] This structural insight is crucial for understanding its reactivity and intermolecular interactions.

Chemical Properties and Stability

The chemical behavior of this compound is dominated by the ylide functionality. It is a stabilized ylide, which influences its reactivity in Wittig-type reactions. The compound is known for its relative stability and ease of handling compared to more reactive, non-stabilized ylides.[9]

Information on the thermal decomposition of related phosphonium ylides suggests that upon heating, these compounds can undergo complex reactions, often leading to the formation of triphenylphosphine oxide, a thermodynamically stable byproduct.[10][11][12] The decomposition of this compound specifically begins at its melting point of 167 °C.[1]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Spectral Data (CDCl₃): [13][14][15]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 - 7.8 | multiplet | Aromatic protons (15H, P-(C₆H₅)₃) |

| ~3.19 | singlet | Methylene protons (2H, -CH₂-) |

The simplicity of the methylene proton signal as a singlet is noteworthy and is attributed to weak coupling with the phosphorus atom due to the synclinal conformation of the C2-C3 bond within the cyclic anhydride structure.[13]

¹³C NMR Spectral Data: [1][16]

Detailed ¹³C NMR data reveals the carbon skeleton of the molecule. Key resonances include those for the carbonyl carbons of the anhydride, the ylidic carbon, the methylene carbon, and the aromatic carbons of the triphenylphosphine group. The presence of two distinct signals for the carbonyl groups and a characteristic signal for the ylidic carbon coupled to phosphorus are diagnostic features.